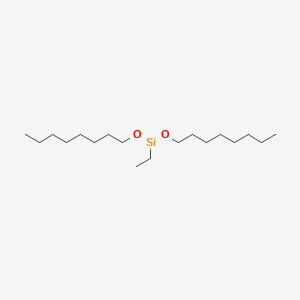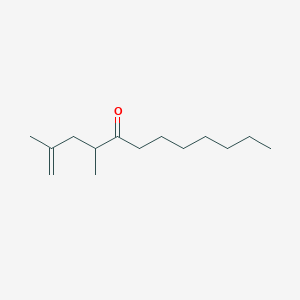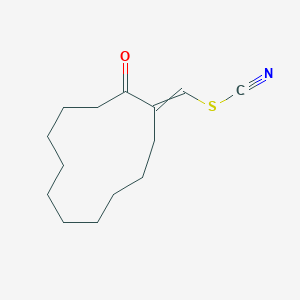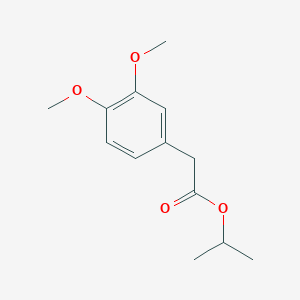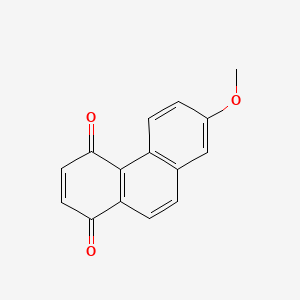
7-Methoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with a three-ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and two ketone groups (C=O) at the 1st and 4th positions on the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method is the CuI-catalyzed methoxylation reaction. For instance, the bromination of 9-bromophenanthrene can yield a phenanthrene bromide product mixture, which is then converted to methoxy products using CuI as a catalyst . The reaction conditions often include the use of solvents and prolonged reaction times to increase selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination and methoxylation reactions, similar to the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming phenanthrene diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrene quinones, phenanthrene diols, and substituted phenanthrenes .
Applications De Recherche Scientifique
7-Methoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex phenanthrene derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxyphenanthrene-1,4-dione involves its interaction with cellular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
- 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
- 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene
Uniqueness
7-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63216-07-9 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
7-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-10-3-5-11-9(8-10)2-4-12-13(16)6-7-14(17)15(11)12/h2-8H,1H3 |
Clé InChI |
WHHZHILRTWXQLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



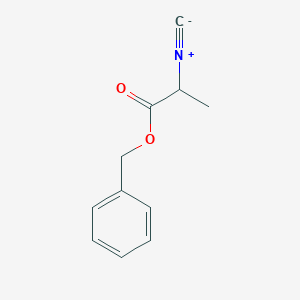
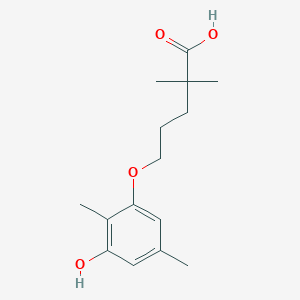
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

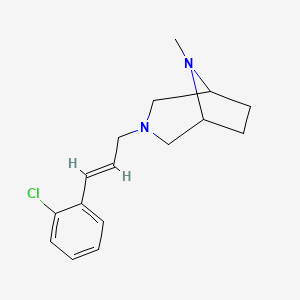
![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)


